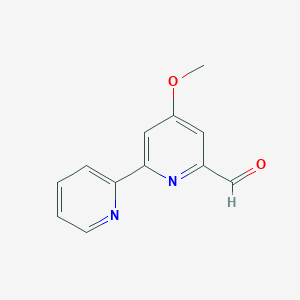

Caerulomycin E

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-methoxy-6-pyridin-2-ylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H10N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-8H,1H3 |

InChI Key |

JIOYIFCWGKLPBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=O |

Synonyms |

caerulomycin E |

Origin of Product |

United States |

Biosynthesis and Biogenetic Pathways of Caerulomycin E

Producing Organisms and Strain Characterization

The ability to produce caerulomycins is distributed among specific genera of actinobacteria, with Streptomyces caeruleus being the archetypal producer.

Streptomyces caeruleus was the organism from which caerulomycins were first isolated in 1959. acs.orgacs.orgnih.gov Caerulomycin E itself was identified as a minor component from the fermentation broth of S. caeruleus strain 412. cdnsciencepub.comresearchgate.net Early biosynthetic studies using this organism were crucial in identifying the fundamental building blocks of the caerulomycin scaffold. researchgate.netcdnsciencepub.com These studies, employing isotopically labeled precursors, established that S. caeruleus utilizes lysine (B10760008) and acetate (B1210297) to construct the bipyridine core. cdnsciencepub.com The isolation of this compound, which possesses an aldehyde group instead of the aldoxime found in Caerulomycin A, from S. caeruleus led to the hypothesis that it is a late-stage intermediate in the biosynthesis of Caerulomycin A. cdnsciencepub.comresearchgate.net The production of these compounds, including this compound, is influenced by culture conditions, such as the nitrogen source, with nitrate (B79036) being particularly favorable. cdnsciencepub.com

While S. caeruleus is the classical producer, other actinomycete strains have been identified as sources of caerulomycins. Notably, species of Actinoalloteichus and Saccharothrix are also capable of producing these compounds. nih.govresearchgate.net

Actinoalloteichus cyanogriseus : Strains of this species, including marine-derived isolates like WH1-2216-6 and AHMU CJ021, have been shown to produce a variety of caerulomycins. nih.govresearchgate.netrsc.orgmdpi.comnih.gov Phylogenetic analysis based on 16S rRNA sequencing has confirmed the identification of caerulomycin-producing strains as Actinoalloteichus cyanogriseus. researchgate.netscirp.org The biosynthetic gene cluster for caerulomycin production has been cloned and characterized from this species. researchgate.netmdpi.com

Saccharothrix sp. : A strain of Saccharothrix, isolated from Saharan soil, was reported for the first time to produce caerulomycins, expanding the known taxonomic diversity of producers. nih.gov

Streptomyces tenebrarius : Proteomining studies have revealed a previously undocumented caerulomycin A biosynthetic gene cluster in Streptomyces tenebrarius, and the production of the compound was confirmed by LC-MS. frontiersin.org

Phylogenomic analysis helps in classifying these producing organisms and understanding the evolutionary relationships of their biosynthetic pathways. nih.gov The presence of caerulomycin gene clusters in different genera suggests potential horizontal gene transfer or a more ancient origin of this biosynthetic capability within the actinobacteria.

Streptomyces caeruleus as a Primary Source Organism

Genetic Basis of Caerulomycin Biosynthesis

The production of caerulomycins is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).

The caerulomycin biosynthetic gene cluster (often designated as 'cae' or 'crm') has been identified and characterized in producing organisms like Actinoalloteichus cyanogriseus and Streptomyces tenebrarius. rsc.orgfrontiersin.orgsecondarymetabolites.org These BGCs are typically large, spanning over 40 kilobases. secondarymetabolites.org

The core of the BGC is defined by genes encoding a hybrid Type I Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. frontiersin.orgbiorxiv.orgnih.gov This enzymatic assembly line is responsible for constructing the foundational 2,2'-bipyridine (B1663995) skeleton of the caerulomycins from simple precursors. biorxiv.orgnih.gov The BGC also contains genes for various tailoring enzymes, such as oxidoreductases, methyltransferases, and hydroxylases, which modify the bipyridine core to generate the diversity of caerulomycin analogues, including this compound. rsc.orgrsc.org In some strains, the BGC is found to be "silent" under standard laboratory conditions and requires specific activation strategies, such as ribosome engineering, to induce expression of the biosynthetic genes. nih.gov

Genetic and biochemical studies have led to the functional assignment of several key genes within the caerulomycin BGC. The core assembly line involves a trio of modular proteins: CaeA1, CaeA2, and CaeA3. biorxiv.orgnih.gov

| Gene/Protein | Predicted Function/Domain Architecture | Role in Biosynthesis |

| CaeA1 | Adenylation (A) domain, Peptidyl Carrier Protein (PCP) | Activates and tethers picolinic acid as the starter unit for the assembly of the unsubstituted pyridine (B92270) ring (Ring B). biorxiv.orgnih.gov |

| CaeA2 | Hybrid NRPS/PKS: Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Condensation/Cyclization (Cy), Adenylation (A), PCP, Terminal C (Ct) | Incorporates malonyl-CoA and L-cysteine to build the substituted pyridine ring (Ring A). biorxiv.orgnih.gov |

| CaeA3 | Single module NRPS with a DCL domain | Mediates the extension with L-leucine, a step which, while not incorporating atoms into the final structure, is crucial for determining the subsequent chemical fate. biorxiv.orgnih.gov |

| CaeB1/ColB1 | Flavin-dependent protein | A trans-acting flavoprotein partner to the main assembly line, involved in the oxidative processing of the L-cysteinyl unit to facilitate C-C bond formation and heterocyclization to form the 2,2'-bipyridine core. biorxiv.orgnih.gov |

| CaeB6 | Hydroxylase | A selective hydroxylase that can intercept the biosynthetic intermediate CAE-H, catalyzing C3-hydroxylation and initiating a shunt pathway toward minor caerulomycin products. rsc.orgrsc.org |

| CaeG1 | O-methyltransferase | Competes with CaeB6. It catalyzes the C4-O-methylation of the intermediate CAE-H, leading to the main biosynthetic route. It can also perform subsequent C3-O-methylation in the shunt pathway. rsc.orgrsc.org |

| CrmH | Two-component flavin-dependent monooxygenase | Catalyzes the formation of the oxime group from a primary amine intermediate, a key step in the biosynthesis of caerulomycins like Caerulomycin A. acs.org |

| CrmK | Flavoenzyme (Alcohol oxidase) | Plays a substrate recycling or salvage role by converting an alcohol shunt product back into an aldehyde intermediate, thus redirecting it into the main biosynthetic pathway. rsc.org |

| CrmL | Amidohydrolase | Implicated in the removal of an L-leucine group extended at C-7 during the biosynthesis. researchgate.net |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Elucidation of Biosynthetic Precursors and Intermediates

Isotopic labeling experiments and genetic studies have been instrumental in identifying the building blocks and key intermediates in the caerulomycin pathway.

Biosynthetic Precursors:

Lysine: Serves as the precursor for the unsubstituted pyridine ring (Ring B) via picolinic acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Acetate: Provides a two-carbon unit (C-3 and C-4) for the substituted pyridine ring (Ring A). cdnsciencepub.com

Glycerol (B35011): Supplies an intact three-carbon unit that forms C-5, C-6, and C-7 of the substituted ring. cdnsciencepub.comresearchgate.net

L-cysteine: Incorporated by the NRPS module of CaeA2 to form part of Ring A. biorxiv.orgnih.gov

Key Biosynthetic Intermediates:

Picolinic Acid: Confirmed as a free intermediate in the pathway from lysine to the caerulomycin core. cdnsciencepub.comresearchgate.net

This compound: An aldehyde-containing compound isolated from S. caeruleus, postulated to be the direct precursor to Caerulomycin A. The formation of the oxime in Caerulomycin A is thought to occur via the reaction of the aldehyde group of this compound with hydroxylamine (B1172632) or through the oxidation of a primary amine. cdnsciencepub.comresearchgate.net

CAE-H (C4-O-demethylated 2,2′-bipyridine): A crucial branch point intermediate in the pathway. The fate of CAE-H is determined by the competing activities of two enzymes: CaeG1 (O-methyltransferase) and CaeB6 (hydroxylase). CaeG1-catalyzed methylation leads to the major product, Caerulomycin A, while CaeB6-catalyzed hydroxylation diverts the pathway to minor analogues. rsc.orgrsc.org

5-sulfhydryl-2,2'-bipyridinyl-S-CaeA2: A thiolated intermediate formed on the assembly line. The differential processing of this intermediate's sulfhydryl group (derived from cysteine) dictates whether the pathway proceeds toward caerulomycins (via dethiolation) or the related collismycin antibiotics. biorxiv.orgnih.gov

The biosynthetic pathway is a finely tuned network where enzymatic competition and cooperation at key intermediate branch points lead to the production of a suite of structurally related 2,2'-bipyridine compounds. rsc.orgrsc.org

Incorporation Studies of Labeled Precursors (e.g., picolinic acid, glycerol)

Early investigations into the biosynthesis of caerulomycins laid the groundwork for understanding the origins of its carbon and nitrogen atoms. Through the use of isotopically labeled precursors, researchers have been able to trace the metabolic flow of simple molecules into the final complex structure of caerulomycin A, a close structural analog of this compound.

Key findings from these labeling studies include:

Picolinic Acid as an Intermediate: Experiments using [³H]picolinic acid demonstrated its efficient and specific incorporation into the caerulomycin A molecule. researchgate.netcdnsciencepub.com This strongly suggested that free picolinic acid, derived from the amino acid lysine, serves as a direct precursor for one of the pyridine rings (ring B). researchgate.netcdnsciencepub.com Further confirmation came from oxidation experiments of caerulomycin A biosynthetically labeled with [U-¹⁴C]lysine, which yielded picolinic acid with the same specific activity as the antibiotic itself. researchgate.net

Glycerol as a Three-Carbon Source: The origin of the substituted pyridine ring (ring A) was also investigated using labeled precursors. Studies with [2-¹³C, 1,3-¹⁴C]glycerol revealed that it labels the substituted pyridyl ring of caerulomycin. researchgate.netcdnsciencepub.com Specifically, ¹³C nuclear magnetic resonance (NMR) analysis showed that the ¹³C from glycerol was predominantly located at C-6, indicating that C-5, C-6, and C-7 of the caerulomycin core are derived from an intact three-carbon unit from glycerol. researchgate.netcdnsciencepub.com Other potential three-carbon precursors like glyceric acid and methylglyoxal (B44143) were found to be poor or marginal sources, suggesting they are not direct intermediates in the main biosynthetic pathway from glycerol. researchgate.net

Acetate Incorporation: The remaining carbons of the substituted ring (C-3 and C-4) were shown to be derived from acetate. cdnsciencepub.com

These foundational studies provided a roadmap for the key building blocks that constitute the caerulomycin scaffold.

| Precursor | Incorporated into | Evidence |

| L-Lysine | Unsubstituted Pyridine Ring (Ring B) | [U-¹⁴C]lysine labeling yielded labeled picolinic acid upon oxidation. researchgate.net |

| Picolinic Acid | Unsubstituted Pyridine Ring (Ring B) | Direct incorporation of [³H]picolinic acid. researchgate.netcdnsciencepub.com |

| Glycerol | Substituted Pyridine Ring (Ring A: C-5, C-6, C-7) | Incorporation of [2-¹³C, 1,3-¹⁴C]glycerol. researchgate.netcdnsciencepub.com |

| Acetate | Substituted Pyridine Ring (Ring A: C-3, C-4) | Labeling studies with [¹³C]acetate. cdnsciencepub.com |

Proposed Biogenetic Pathways for this compound Formation

Based on the precursor incorporation studies and the characterization of the caerulomycin biosynthetic gene cluster, a detailed biogenetic pathway has been proposed. This pathway highlights a remarkable hybrid system that combines elements of both polyketide and non-ribosomal peptide synthesis. acs.orgacs.org

The proposed pathway for the formation of the 2,2'-bipyridine core, which is shared among caerulomycins and the related collismycins, involves the following key steps: acs.orgoup.com

Initiation with Picolinic Acid: The biosynthesis is initiated by the loading of picolinic acid, derived from lysine, as the starter unit. acs.orgoup.com

Polyketide Extension: A polyketide synthase (PKS) module catalyzes a two-carbon extension using malonyl-CoA, which provides carbons C-3 and C-4 of the substituted pyridine ring. oup.com

Non-Ribosomal Peptide Incorporation: A non-ribosomal peptide synthetase (NRPS) module then incorporates the amino acid L-cysteine. oup.com This is a crucial and unusual step where the cysteine provides N-1, C-5, and C-6, as well as the exocyclic C-7. oup.com

Cyclization and Rearrangement: An intramolecular cyclization and rearrangement sequence is proposed to occur, leading to the formation of the second pyridine ring and the 2,2'-bipyridine core. acs.org This process involves the release of the sulfhydryl group from cysteine. acs.org

Following the formation of the core structure, a series of tailoring reactions, including hydrolysis, reduction, transamination, and oxidation, lead to the various caerulomycin analogs, including this compound. oup.com

Enzymology of Caerulomycin Biosynthesis

The biosynthesis of caerulomycins is orchestrated by a suite of dedicated enzymes encoded within a biosynthetic gene cluster. acs.orgacs.org These enzymes work in a coordinated fashion, resembling an assembly line, to construct and modify the caerulomycin scaffold.

Characterization of Polyketide Synthase (PKS) Modules

The caerulomycin biosynthetic pathway utilizes a Type I PKS module, which is part of a larger hybrid PKS/NRPS enzyme. oup.comoup.com This PKS module is responsible for the elongation of the growing polyketide chain.

The key domains within the PKS module include:

Ketosynthase (KS): Catalyzes the condensation reaction, adding a two-carbon unit from malonyl-CoA to the growing chain. oup.comnih.gov

Acyltransferase (AT): Selects and loads the malonyl-CoA extender unit onto the acyl carrier protein. oup.comnih.gov

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm. nih.gov

In the caerulomycin pathway, the PKS module, specifically within the CaeA2 enzyme, is responsible for the two-carbon extension that forms the C-3 and C-4 atoms of the substituted pyridine ring. researchgate.netbiorxiv.org

Role of Nonribosomal Peptide Synthetase (NRPS) Systems

NRPS systems play a pivotal role in the biosynthesis of caerulomycins, functioning in both the initiation and elongation stages of the assembly process. acs.orgacs.org The caerulomycin gene cluster encodes a hybrid NRPS/PKS/NRPS system. oup.comoup.com

The NRPS components and their functions include:

Loading Module (CaeA1): This initial NRPS module is responsible for activating and priming picolinic acid as the starter unit for the entire biosynthetic process. oup.comnih.gov It contains an adenylation (A) domain, which selects and activates the picolinic acid, and a peptidyl carrier protein (PCP) or thiolation (T) domain, which tethers the activated starter unit. oup.comnih.gov

Atypical NRPS Module (in CaeA2): Following the PKS-catalyzed extension, an unusual NRPS module within the hybrid enzyme CaeA2 is responsible for incorporating L-cysteine. oup.com This module contains a condensation (C) domain, an adenylation (A) domain for cysteine activation, and a peptidyl carrier protein (PCP) domain. oup.com A specialized cyclization (Cy) domain within this module is proposed to catalyze the formation of the second pyridine ring. oup.comnih.gov

L-Leucine Extension (CaeA3): A subsequent NRPS module, CaeA3, is responsible for the extension with L-leucine. biorxiv.orgnih.gov Interestingly, this leucine (B10760876) residue does not appear in the final caerulomycin structure, suggesting it acts as a transient protecting group or plays a role in directing the subsequent enzymatic steps. cas.cn

| Enzyme/Module | Type | Function |

| CaeA1 | NRPS | Activates and loads picolinic acid as the starter unit. oup.comnih.gov |

| CaeA2 (PKS module) | PKS | Catalyzes two-carbon extension with malonyl-CoA. oup.combiorxiv.org |

| CaeA2 (NRPS module) | NRPS | Incorporates L-cysteine and facilitates cyclization. oup.comnih.gov |

| CaeA3 | NRPS | Extends the chain with L-leucine. biorxiv.orgnih.gov |

Investigation of Tailoring Enzymes (e.g., aminotransferases, oxidases)

After the formation of the core 2,2'-bipyridine structure, a series of tailoring enzymes modify it to produce the diverse family of caerulomycin compounds. nih.gov These enzymes include aminotransferases, oxidases, and others.

Amidohydrolase (CrmL): The CrmL enzyme is an amidohydrolase responsible for removing the L-leucine residue that was added by the NRPS module CaeA3. researchgate.netcas.cn Disruption of the crmL gene leads to the accumulation of a leucine-containing intermediate, confirming its role in this deprotection step. researchgate.net

Aminotransferase (CrmG): CrmG is an aminotransferase that plays a crucial role in the modification of the side chain at C-6. researchgate.net It catalyzes a transamination reaction, which is a key step in the pathway leading to the oxime functionality present in many caerulomycins. oup.com

Two-Component Monooxygenase (CrmH): The formation of the characteristic oxime group is catalyzed by CrmH, a flavin-dependent two-component monooxygenase. cas.cnacs.org This enzyme, in conjunction with a flavin reductase, converts a primary amine intermediate into an oxime via a N-hydroxylamine intermediate. cas.cnacs.org

Hydroxylase (CaeB6) and Methyltransferase (CaeG1): The enzymatic activities of CaeB6, a selective hydroxylase, and CaeG1, an O-methyltransferase, contribute to the diversification of caerulomycin structures. rsc.org Competition between the C3-hydroxylation by CaeB6 and C4-O-methylation by CaeG1 on a common intermediate leads to different branches of the biosynthetic pathway, resulting in the production of various caerulomycin analogs. rsc.org

Flavoenzyme (CrmK): CrmK is a flavin-dependent alcohol oxidase. nih.govrsc.org Its role is discussed in the context of substrate recycling.

Mechanisms of Substrate Recycling and Shunt Product Utilization in Biosynthesis

The key enzyme in this recycling process is CrmK , a flavoenzyme that functions as an alcohol oxidase. researchgate.netnih.govrsc.org

Function of CrmK: CrmK catalyzes the two-step oxidation of an alcohol shunt product back to a carboxylic acid intermediate that is part of the main biosynthetic pathway. nih.govrsc.org It first oxidizes the alcohol to an aldehyde, and then the aldehyde to a carboxylate. nih.govrsc.org

Recycling Loop: This enzymatic activity effectively creates a recycling loop, redirecting molecules that would otherwise be lost as byproducts back into the productive pathway. nih.gov This represents a rare and elegant example of substrate recycling in secondary metabolism. researchgate.netnih.gov

The discovery of this substrate salvage mechanism underscores the metabolic efficiency of the caerulomycin-producing organism and provides further insight into the intricate regulation of natural product biosynthesis.

Total Synthesis and Synthetic Methodologies for Caerulomycin E

Retrosynthetic Analysis of the Caerulomycin E Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the core 2,2'-bipyridine (B1663995) structure is the central feature. A primary disconnection breaks the bond between the two pyridine (B92270) rings, leading to two functionalized pyridine precursors. nih.govresearchgate.net This approach simplifies the complex target into more manageable building blocks. scitepress.org

Further retrosynthetic analysis of the substituted pyridine ring in this compound involves disconnecting the substituents—an aldehyde group at the ortho position, a methoxy (B1213986) group at the para position, and the second pyridine ring at the other ortho position. nih.govunimi.it The aldehyde can be envisioned as arising from the oxidation of a methyl group or through a formylation reaction. nih.gov The methoxy group can be introduced via nucleophilic substitution on a suitably activated pyridine ring. The formation of the bipyridine linkage is a key step, often planned through a cross-coupling reaction. nih.govresearchgate.net

A representative retrosynthetic pathway for this compound is depicted below:

| Target Molecule | Key Disconnections | Precursors | Starting Materials |

|---|---|---|---|

| This compound | C-C bond between pyridine rings | Functionalized Pyridine 1 (with aldehyde and methoxy groups) + Pyridine 2 | Simple substituted pyridines |

| C-CHO bond | Methylpyridine derivative | ||

| C-OCH3 bond | Halogenated or activated pyridine |

First-Generation Total Syntheses of this compound

The initial total syntheses of this compound laid the groundwork for more advanced methodologies. These early approaches often involved multi-step sequences starting from pre-functionalized building blocks. nih.govunimi.it

The first total synthesis of this compound, reported by Quéguiner and coworkers, utilized a strategy centered on the functionalization of a pre-formed 2,2'-bipyridine scaffold. acs.org A key disconnection was made at the C-6 position of one of the pyridine rings, allowing for the introduction of the aldehyde functionality. acs.org The synthesis started from 2,2'-bipyridine, which was first converted to its N-oxide. acs.org This directed the subsequent metalation and functionalization steps.

Another key strategy involved the introduction of the methoxy group at the C-4 position. This was typically achieved through the formation of a pyridine N-oxide, which activates the C-4 position for nucleophilic substitution. nih.govunimi.it

A significant challenge in the early syntheses was achieving regioselective functionalization of the pyridine rings. nih.govunimi.it Pyridines are electron-deficient heterocycles, which can make direct C-H functionalization difficult. nih.govresearchgate.net The use of N-oxides was a successful strategy to overcome this challenge by altering the electronic properties of the pyridine ring and directing substitution to specific positions. nih.govacs.org

Another hurdle was the construction of the 2,2'-bipyridine core itself. While methods existed, they often resulted in mixtures of isomers. The development of controlled cross-coupling reactions was a major success, enabling the efficient and selective formation of the desired bipyridine linkage. researchgate.net Despite these successes, first-generation syntheses were often lengthy and relied on functional group interconversions. nih.govunimi.it

Key Synthetic Disconnections and Strategies

Advanced Synthetic Methodologies for this compound Construction

More recent synthetic efforts have focused on developing more efficient and step-economical routes to this compound and its analogs. These advanced methodologies often employ powerful catalytic systems and novel C-H functionalization strategies.

The formation of the 2,2'-bipyridine core is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their efficiency and functional group tolerance. orgsyn.orgmdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org It has been successfully applied to the synthesis of bipyridines, offering high yields under mild conditions. orgsyn.org For instance, a pyridylzinc halide can be coupled with a halopyridine to form the bipyridine core. orgsyn.org

Suzuki Coupling: The Suzuki coupling, which pairs an organoboron compound with an organic halide using a palladium catalyst, is another widely used method for constructing C-C bonds in bipyridine synthesis. mdpi.com

Stille Coupling: This reaction utilizes an organotin compound and an organic halide with a palladium catalyst. mdpi.com

These cross-coupling reactions have been instrumental in the synthesis of various caerulomycin analogs. researchgate.netresearchgate.net For example, the synthesis of Caerulomycin B and C utilized metalation to create key diiodo-dialkoxypyridine intermediates, which then underwent cross-coupling reactions. researchgate.net

| Reaction | Reactants | Catalyst | Advantages |

|---|---|---|---|

| Negishi Coupling | Organozinc + Organic Halide | Palladium or Nickel | High yield, mild conditions, good functional group tolerance. orgsyn.org |

| Suzuki Coupling | Organoboron + Organic Halide | Palladium | Stable reagents, mild conditions. mdpi.com |

| Stille Coupling | Organotin + Organic Halide | Palladium | Mild conditions, tolerant of many functional groups. mdpi.com |

Direct C-H functionalization of pyridine rings represents a more atom- and step-economical approach to synthesizing complex molecules like this compound. nih.govunimi.itresearchgate.net While challenging due to the inherent electronic properties of pyridine, significant progress has been made in this area. nih.govresearchgate.netchemrxiv.org

Recent advancements have focused on methods that allow for the selective introduction of functional groups at specific positions of the pyridine ring without the need for pre-functionalization. nih.govrsc.org For example, strategies have been developed for the C4-selective sulfonylation of pyridines. chemrxiv.org

In the context of caerulomycin synthesis, C-H activation strategies could potentially streamline the introduction of the required substituents. nih.govunimi.it For instance, Minisci-type reactions, which involve the addition of nucleophilic carbon-based radicals to protonated N-heterocycles, are excellent for ortho-functionalizations of pyridines. nih.gov This approach has been successfully used in the first total synthesis of Caerulomycin K, a related natural product. nih.govunimi.it Such methods hold promise for developing more concise and efficient syntheses of this compound.

Stereoselective Syntheses of this compound and Related Analogues

This compound, defined by its 4-methoxy-2,2'-bipyridine-6-carbaldehyde oxime structure, is an achiral molecule. However, it possesses a carbon-nitrogen double bond in the oxime functional group, which can exist as either (E) or (Z) geometric isomers. The naturally occurring isomer is the (E)-aldoxime. researchgate.net Therefore, stereoselective synthesis in the context of this compound itself focuses on controlling the geometry of this oxime.

Most synthetic routes reported in the literature achieve the final conversion to the oxime through a condensation reaction between the corresponding aldehyde and hydroxylamine (B1172632). nih.gov This reaction typically results in the formation of the thermodynamically more stable (E)-isomer as the major or exclusive product, thus achieving a degree of stereoselectivity.

While this compound is achiral, the principles of stereoselective synthesis become more critical when considering certain analogues that may possess chiral centers. Methodologies such as Sharpless asymmetric dihydroxylation, chiral auxiliary-guided reactions, and organocatalysis are standard approaches for establishing stereocenters in complex molecules. beilstein-journals.orgmdpi.com For instance, the enantioselective synthesis of the antitumor antibiotic pactamycin, a structurally complex molecule, employed a cinchona alkaloid-catalyzed asymmetric Mannich reaction to establish a key stereocenter. nih.gov Although not applied directly to this compound analogues to date, such advanced stereoselective methods represent a powerful toolkit for accessing chiral derivatives, should the design principles necessitate the introduction of specific stereochemistry.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of this compound is a significant area of research, driven by the desire to explore the structure-activity relationships of the 2,2'-bipyridine scaffold, which is considered a privileged pharmacophore. nih.gov

The core principle behind synthesizing analogues is the systematic modification of the this compound structure to create chemical diversity. This allows for the investigation of how different functional groups at various positions on the bipyridine core affect the molecule's properties. Key design strategies include:

Modification of the Pyridine Rings: Introducing or altering substituents on either of the two pyridine rings. This can involve changing the position or nature of the methoxy group or introducing new functionalities. acs.orgcapes.gov.brnih.gov

Functionalization at C-5: The synthesis of collismycins A and C, which are closely related to caerulomycins, involved targeted functionalization at the C-5 position of the bipyridine core. acs.org

Varying the Oxime Moiety: The aldehyde or oxime group at the C-6 position is a key feature. Analogues can be designed by replacing the oxime with other functional groups or by modifying its substituents. The conversion of a methyl group into the aldoxime has been a reported strategy. nih.gov

Modular Construction: A primary design principle is the development of synthetic routes that allow for the late-stage introduction of diversity. nih.gov This modularity enables the rapid generation of a library of analogues by plugging in different building blocks into a common synthetic pathway. researchgate.net Halogenated key intermediates, for example, can serve as versatile precursors for a range of analogues. acs.orgacs.org

Modular synthesis is a powerful strategy for efficiently producing a variety of analogues. Several approaches have been developed that allow for the convergent assembly of the bipyridine core and its subsequent functionalization.

One prominent modular route involves a transition-metal-free ligand-coupling reaction between Grignard reagents and pyridylsulfonium salts. nih.govacs.org This method demonstrates wide functional group tolerance and enables the formation of various 2,2'-bipyridines by combining different substituted pyridine fragments. researchgate.net The synthesis of this compound via this route was shorter and higher-yielding (35% over 4 steps) than many previous methods. nih.govacs.org A key halogenated intermediate in this synthesis serves as a branching point for creating further analogues. acs.org

Another powerful strategy for the modular synthesis of caerulomycin-type structures is the use of C-H activation. nih.govresearchgate.net This avoids the need for pre-functionalized starting materials. For example, the total synthesis of Caerulomycin K was achieved in three steps by employing sequential Minisci-type ortho-arylation and ortho-alkylation of a simpler pyridine starting material. nih.govresearchgate.net This approach allows for the decoration of the pyridine ring with various substituents in a controlled manner.

Older, yet effective, modular methods have relied on directed ortho-metalation and cross-coupling reactions. The synthesis of Caerulomycins B and C utilized a methodology starting from 3-hydroxypyridine, creating key di-iodinated intermediates that could then undergo selective halogen-lithium exchange and cross-coupling to build the final bipyridine structure. capes.gov.brnih.gov

Table 1: Comparison of Modular Synthetic Strategies for Caerulomycin Analogues

| Synthetic Strategy | Key Reaction | Modularity Aspect | Example Application | Reference(s) |

|---|---|---|---|---|

| Ligand-Coupling | Grignard reagents with pyridylsulfonium salts | Combinatorial pairing of different substituted pyridine precursors. | Synthesis of Caerulomycin A and E | nih.gov, acs.org, researchgate.net |

| C-H Activation | Sequential Minisci ortho-functionalizations | Step-wise introduction of aryl and alkyl groups onto a basic pyridine core. | First total synthesis of Caerulomycin K | nih.gov, researchgate.net |

| Metalation/Cross-Coupling | Directed ortho-metalation, halogen-lithium exchange, Suzuki/Stille coupling | Use of poly-halogenated intermediates for selective, sequential coupling. | First syntheses of Caerulomycin B, C, and E | acs.org, capes.gov.br, nih.gov |

Design Principles for Structural Modification

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.gov While a complete chemoenzymatic total synthesis of this compound has not been explicitly reported, the well-studied biosynthetic pathway provides a clear blueprint for potential future approaches. windows.net

The natural formation of the caerulomycin 2,2'-bipyridine core is accomplished by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line. windows.netresearchgate.net This enzymatic machinery uses simple building blocks like picolinic acid, malonyl-CoA, and L-cysteine to construct the complex bipyridine scaffold. researchgate.net

A potential chemoenzymatic strategy could involve the following:

Chemical Synthesis of Precursors: Organic synthesis could be used to generate advanced intermediates or modified building blocks that are not available naturally.

Biocatalytic Key Steps: Specific enzymes (or whole-cell systems) from the caerulomycin biosynthetic pathway could then be used to perform challenging transformations, such as the key C-C bond formations or cyclization reactions to form the bipyridine core. uq.edu.au

Final Chemical Modification: The enzymatically produced core structure could then be further modified using traditional chemical methods to complete the synthesis or generate analogues.

This approach leverages the unparalleled ability of enzymes to control regio- and stereoselectivity under mild conditions. nih.gov For instance, an enzyme-catalyzed formal [4+2] cycloaddition has been demonstrated in the chemoenzymatic synthesis of other natural products, highlighting the power of enzymes to construct complex heterocyclic systems. windows.net The development of such a chemoenzymatic route for this compound or its analogues could lead to more efficient and sustainable synthetic processes. nih.gov

Molecular Mechanisms of Action and Cellular Biology of Caerulomycin E Preclinical Focus

In Vitro Biological Activities and Cellular Responses

Caerulomycin E and its structural relatives, known as caerulomycins and collismycins, are bipyridinic compounds produced by Streptomyces species that exhibit notable antibiotic and cytotoxic properties. The parent compound of this family, Caerulomycin A, was initially identified as an antifungal and antibiotic agent.

The broader family of caerulomycin analogues has demonstrated significant cytotoxic activity against a range of human cancer cell lines. While specific IC50 values for this compound are not extensively detailed in the reviewed literature, studies on its analogues provide insight into the potential of this chemical class. For instance, various caerulomycin and collismycin analogues have shown moderate to strong cytotoxicity with IC50 values ranging from 0.1 to 50 μM against several human tumor cell lines. Some caerulomycin glycosides have displayed selective activity against the HCT-116 colon cancer cell line while showing low toxicity to normal L-02 liver cells.

The cytotoxic effects of Caerulomycin A have been documented against numerous cancer cell lines, including those of the lung, liver, colon, and melanoma, with IC50 values generally falling between 0.85 and 5.60 µM. Notably, Caerulomycin A has a reported 50% growth inhibition (GI50) at approximately 300 nM across a panel of 60 cancer cell lines, indicating potent growth-inhibiting effects with lower direct cytotoxicity. Other related derivatives, such as pyrisulfoxins, have also shown significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar and even nanomolar range. For example, certain pyrisulfoxin compounds strongly inhibit the proliferation of human colon cancer cells HCT-116 and HT-29 with IC50 values as low as 0.048 to 0.2 μM.

Table 1: Cytotoxic Activity of Caerulomycin Analogues Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound/Analogue | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Caerulomycin A | A549 | Lung Cancer | 0.85 - 5.60 (range) | |

| Caerulomycin A | H1299 | Lung Cancer | 0.85 - 5.60 (range) | |

| Caerulomycin A | HepG2 | Liver Cancer | 0.85 - 5.60 (range) | |

| Caerulomycin A | HT29 | Colon Cancer | 0.85 - 5.60 (range) | |

| Caerulomycin A | HL-60 | Lymphoblast | 0.85 - 5.60 (range) | |

| Caerulomycin A | M624 | Melanoma | 0.85 - 5.60 (range) | |

| Pyrisulfoxin D (racemic) | Various | Cancer | 0.92 - 9.71 (range) | |

| Pyrisulfoxin Analogue 7 | HCT-116 | Colon Cancer | 0.048 - 0.2 (range) | |

| Pyrisulfoxin Analogue 8 | HT-29 | Colon Cancer | 0.048 - 0.2 (range) | |

| R-Pyrisulfoxin C | N87 | Gastric Carcinoma | 8.09 |

While direct studies on this compound are lacking, extensive research on Caerulomycin A reveals potent immunomodulatory activities, particularly on T and B lymphocytes. Caerulomycin A has been shown to suppress the activation and function of T cells. It significantly inhibits T cell activation and can induce the generation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. This effect is partly achieved by up-regulating the expression of Foxp3, a key transcription factor for Treg development.

In addition to its effects on T cells, Caerulomycin A also modulates B cell function. It has been shown to suppress the proliferation of B cells stimulated with lipopolysaccharide (LPS). This suggests that the immunomodulatory effects of this class of compounds extend to both major arms of the adaptive immune system. The ability of Caerulomycin A to suppress both T and B cell responses highlights its potential as a significant immunosuppressive agent.

The antiproliferative and cytotoxic effects of caerulomycin analogues are closely linked to their ability to interfere with the cell cycle. Research on Caerulomycin A has demonstrated that it can arrest cell cycle progression at different phases depending on the cell type. In Jurkat T cells, Caerulomycin A induces cell cycle arrest at the G1 phase. At a concentration of 0.15 µM, it increased the percentage of cells in the G1 phase from 49% in control cells to 70% after 48 hours of treatment.

In contrast, another study using Jurkat cells found that Caerulomycin A caused a significant increase in the percentage of cells in the S phase, suggesting an S-phase arrest. This discrepancy may be due to differences in experimental conditions or concentrations used. Furthermore, in the context of cancer cells (A375 human melanoma), Caerulomycin A was found to induce cell cycle arrest at the G2/M phase. This was accompanied by a significant reduction in the population of cells in the G1 phase. The ability of Caerulomycin A to halt cell cycle progression is a key mechanism behind its antiproliferative and immunosuppressive activities.

The immunomodulatory effects of Caerulomycin A are mediated through its influence on critical intracellular signaling pathways. A primary mechanism is the disruption of the interferon-gamma (IFN-γ)-STAT1 signaling pathway. Caerulomycin A has been shown to obstruct IFN-γ-induced phosphorylation of STAT1. This is achieved by enhancing the expression of the Suppressor of Cytokine Signaling 1 (SOCS1), a protein that inhibits STAT1 phosphorylation. By suppressing the IFN-γ-STAT1 pathway, which is crucial for pro-inflammatory Th1 cell differentiation, Caerulomycin A shifts the immune response towards a more tolerant state.

Concurrently, Caerulomycin A enhances the Transforming Growth Factor-beta (TGF-β)-Smad3 signaling pathway. It has been observed to increase the TGF-β-induced phosphorylation of Smad3. The TGF-β-Smad3 pathway is essential for the differentiation of regulatory T cells. By simultaneously suppressing the pro-inflammatory IFN-γ-STAT1 axis and augmenting the pro-regulatory TGF-β-Smad3 axis, Caerulomycin A effectively promotes the expansion of Tregs. Studies have also shown that Caerulomycin A can suppress IFN-γ-induced STAT1 phosphorylation in ovarian cancer cells.

Consistent with its effects on signaling pathways, Caerulomycin A modulates the production of key cytokines. It significantly suppresses the secretion of the pro-inflammatory cytokine IFN-γ from activated T cells in a dose-dependent manner. It also retards the production of IL-10. In a mouse model of sepsis, Caerulomycin A treatment led to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the expression of anti-inflammatory cytokines like IL-4 and IL-10.

Furthermore, Caerulomycin A can modulate the expression of immune checkpoint molecules. It has been reported to downregulate the expression of the T-cell activation marker CD28 and upregulate the inhibitory marker CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4). By altering the balance of these co-stimulatory and co-inhibitory signals, Caerulomycin A can effectively dampen T cell-mediated immune responses.

Impact on Cellular Signaling Pathways (e.g., IFN-γ-STAT1, TGF-β-Smad3)

Identification and Characterization of Molecular Targets

Research into the molecular targets of caerulomycin analogues has revealed multiple mechanisms of action. For its anticancer effects, Caerulomycin A has been identified as a dual-targeting agent that interacts with both tubulin and DNA topoisomerase I (Topo-1). It promotes the polymerization of tubulin, thereby disrupting microtubule dynamics, and also inhibits the activity of Topo-1, an enzyme critical for DNA replication and transcription. This dual-targeting may contribute to its efficacy in paclitaxel-resistant cancer cells.

In the context of its immunosuppressive activity, a key proposed mechanism for Caerulomycin A is the chelation of intracellular iron. Iron is an essential cofactor for ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication. By depleting intracellular iron, Caerulomycin A inhibits RNR activity, leading to an arrest in the S-phase of the cell cycle and thereby suppressing the proliferation of rapidly dividing cells like activated lymphocytes. This effect on cell proliferation was found to be reversible upon withdrawal of the compound.

Target Identification Strategies (e.g., biochemical assays, pull-down studies)

Identifying the precise molecular targets of natural products like this compound is crucial for understanding their therapeutic potential. The process often involves a combination of computational and experimental approaches.

In Silico Analysis : Computational methods such as drug-protein docking are employed as an initial screening strategy. For the related compound Caerulomycin A, in silico analyses predicted potential binding interactions with key cellular proteins, including tubulin and DNA topoisomerase I (Topo-1), suggesting these as possible targets. nih.gov

Affinity-Based and Functional Assays : Following computational predictions, direct experimental validation is essential. General chemoproteomic strategies, such as affinity-based target profiling where the compound is used as bait to "pull-down" interacting proteins from cell lysates, are standard methods for target discovery. researchgate.net Functional assays that measure the inhibition or activation of specific biological pathways have been critical in confirming the targets of Caerulomycin A. These studies have successfully identified cellular iron as a primary target for the compound's immunosuppressive effects. nih.gov Further biochemical assays confirmed the inhibition of enzymes like ribonucleotide reductase and Topo-1, validating the in silico findings. nih.govnih.gov

The primary molecular targets identified for the caerulomycin class of compounds through these strategies include:

Cellular Iron nih.gov

Ribonucleotide Reductase (RNR) nih.gov

DNA Topoisomerase I (Topo-1) nih.gov

Signal Transducer and Activator of Transcription 1 (STAT1) nih.govcaymanchem.com

Ligand-Receptor Interactions and Binding Affinity Studies

Understanding the binding characteristics of a compound to its target is fundamental to pharmacology. For the caerulomycin family, techniques like molecular docking and isothermal titration calorimetry (ITC) have been used to characterize these interactions.

Molecular Docking : This computational technique models the interaction between a ligand and its target protein at the atomic level. Docking studies for Caerulomycin A have been used to investigate its binding mode with both tubulin and DNA topoisomerase I, providing a theoretical basis for its inhibitory action. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamic parameters. While direct binding studies for this compound are not widely published, research on the enzymes involved in caerulomycin biosynthesis provides a strong example of this application. For instance, ITC analysis of the interaction between the flavoprotein CaeB1 and the C-terminal (Ct) domain of the enzyme CaeA2, both essential for caerulomycin biosynthesis, revealed a direct binding affinity with a Kd value of 0.53 ± 0.12 μM . biorxiv.org This demonstrates a moderate-to-strong interaction and showcases the methods used to quantify the binding affinity of proteins central to the compound's existence. biorxiv.org

Enzymatic Inhibition or Activation Profiles

Caerulomycin compounds exert their biological effects by modulating the activity of several key enzymes and signaling proteins. The primary mechanism involves the inhibition of pro-inflammatory pathways and enzymes essential for cell proliferation, while simultaneously enhancing pathways that promote immune regulation.

Key enzymatic and signaling effects of Caerulomycin A include:

Inhibition of STAT1 Phosphorylation : Caerulomycin A consistently demonstrates the ability to suppress the phosphorylation of STAT1, a key step in the interferon-gamma (IFN-γ) signaling pathway that promotes pro-inflammatory responses. nih.govcaymanchem.comresearchgate.net

Enhancement of Smad3 Signaling : The compound enhances the Transforming Growth Factor-β (TGF-β)-mediated Smad3 signaling pathway, which is crucial for the development and function of regulatory T cells (Tregs). nih.govcaymanchem.com

Inhibition of Ribonucleotide Reductase (RNR) : By chelating iron, Caerulomycin A inhibits the activity of RNR, the rate-limiting enzyme in the synthesis of deoxyribonucleotides, thereby halting DNA synthesis and cell cycle progression. nih.gov

Inhibition of DNA Topoisomerase I (Topo-1) : The compound has been shown to inhibit the activity of Topo-1, an enzyme critical for relaxing DNA supercoils during replication and transcription. nih.gov

Stimulation of MAPK Pathways : Cellular iron depletion caused by Caerulomycin A leads to the stimulation of stress-activated MAP kinase signaling pathways, including JNK and p38, which are involved in regulating cell growth and differentiation. nih.gov

Enzymatic and Signaling Effects of Caerulomycin A

| Target | Effect | Associated Pathway | Reference |

|---|---|---|---|

| STAT1 | Inhibition of Phosphorylation | IFN-γ Signaling | nih.govcaymanchem.comresearchgate.net |

| Smad3 | Enhancement of Activity | TGF-β Signaling | nih.govcaymanchem.com |

| Ribonucleotide Reductase (RNR) | Inhibition | DNA Synthesis | nih.gov |

| DNA Topoisomerase I (Topo-1) | Inhibition | DNA Replication/Transcription | nih.gov |

| JNK, p38 (MAPK) | Stimulation/Activation | Stress Response, Cell Cycle Control | nih.gov |

Role of Metal Chelation in this compound Activity (e.g., iron depletion)

A defining characteristic of the caerulomycin family, including this compound, is the 2,2'-bipyridine (B1663995) core, a structure well-known for its potent metal-chelating properties. researchgate.netmdpi.com This function is not merely structural but is central to the compound's primary mechanism of immunosuppression: the depletion of intracellular iron. nih.gov

Iron is an essential cofactor for numerous metabolic processes, and its availability is particularly critical for rapidly proliferating cells like activated lymphocytes. nih.gov Research on Caerulomycin A has shown that it exerts its immunosuppressive effects by targeting iron homeostasis. nih.govresearchgate.net Studies using Jurkat T-cells revealed that CaeA causes a significant reduction in the intracellular iron pool through a dual mechanism:

Reducing Iron Uptake : CaeA treatment inhibits the uptake of iron into the cell. nih.gov

Increasing Iron Release : The compound actively promotes the release of iron from the cells. nih.gov

This depletion of cellular iron directly leads to the inhibition of iron-dependent enzymes, most notably ribonucleotide reductase (RNR), which arrests the cell cycle and prevents T-cell proliferation. nih.gov The effect was found to be reversible, making it an attractive feature for a therapeutic agent. nih.gov

Effect of Caerulomycin A on Iron Homeostasis in Jurkat Cells

| Parameter | Effect of 2.5 μM CaeA | Reference |

|---|---|---|

| Intracellular Iron Pool | 90% reduction after 24h | nih.gov |

| Transferrin-mediated Iron Uptake | 35% inhibition | nih.gov |

| Iron Release from Cells | 62% increase | nih.gov |

Mechanistic Studies in Preclinical Disease Models

The therapeutic potential of caerulomycin compounds has been evaluated in various preclinical models, both in vitro using cultured cells and in vivo using animal models of human diseases.

Evaluation in in vitro Cellular Models

In vitro studies using various cell lines have been instrumental in dissecting the specific cellular effects of caerulomycins. These models allow for controlled investigation of the compound's impact on different immune and cancer cell types.

Summary of Caerulomycin A Effects in in vitro Cellular Models

| Cell Model | Key Findings | Reference |

|---|---|---|

| Jurkat T-cells | Inhibited T-cell proliferation by arresting the cell cycle (reports vary between G1 and S phase); depleted intracellular iron. | nih.govplos.org |

| Primary CD4+ T-cells | Suppressed activation and IFN-γ secretion; induced expansion of regulatory T cells (Tregs) while decreasing Th1 and Th17 cells. | caymanchem.complos.org |

| RAW264.7 Macrophages | Inhibited LPS-induced M1 (pro-inflammatory) polarization; inhibited STAT1 phosphorylation. | researchgate.net |

| Various Cancer Cell Lines (A549, H1299, HepG2, etc.) | Inhibited cell viability and growth with IC50 values in the low micromolar range. | nih.gov |

Investigation in in vivo Animal Models (e.g., autoimmune models, transplant models)

Following promising in vitro results, caerulomycin compounds have been tested in several in vivo animal models to assess their efficacy in a complex biological system. These studies have provided strong evidence for the immunosuppressive and anti-inflammatory potential of this class of molecules.

Summary of Caerulomycin A Efficacy in in vivo Animal Models

| Disease Model | Animal | Key Outcomes | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (Autoimmune Model) | Mouse | Ameliorated clinical symptoms of arthritis; reduced inflammation and synovitis; increased the population of Foxp3+ Tregs. | nih.govcaymanchem.com |

| Experimental Autoimmune Encephalomyelitis (EAE) (MS Model) | Mouse | Regressed clinical symptoms; reduced infiltration of Th1, Th17, and CD8 T cells; induced expansion of Tregs. | caymanchem.comresearchgate.net |

| Skin Allograft (Transplant Model) | Mouse | Prolonged the survival of skin allografts, indicating potent immunosuppressive activity. | researchgate.netplos.orgnih.gov |

| LPS-Induced Sepsis (Inflammatory Model) | Mouse | Significantly increased survival; decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokines (IL-10). | researchgate.net |

| Ovalbumin-Induced Asthma (Allergy Model) | Mouse | Suppressed Th2 cell differentiation; reduced levels of IL-4, IL-5, and IgE, and decreased eosinophil lung infiltration. | caymanchem.com |

Correlation between Molecular Mechanism and Phenotypic Effects in Models

Scientific literature dedicated to the specific molecular mechanisms and in-depth biological activities of this compound is notably scarce, especially when compared to its more extensively studied analog, Caerulomycin A. Most of the existing research identifies this compound as a minor component isolated from cultures of Streptomyces caeruleus and postulates its role as a late-stage intermediate in the biosynthesis of Caerulomycin A. cdnsciencepub.com This biosynthetic relationship is central to understanding the potential, though largely uncharacterized, molecular and cellular effects of this compound.

The primary structural difference between this compound and Caerulomycin A is the functional group at the C-6 position of the substituted pyridyl ring: this compound possesses an aldehyde group, whereas Caerulomycin A has an aldoxime. cdnsciencepub.com This distinction is critical, as the chemical reactivity of an aldehyde group is substantially different from that of an aldoxime, which would in turn dictate its interactions with biological macromolecules and its resulting phenotypic effects.

Postulated Mechanism Based on Chemical Structure:

The aldehyde group is an electrophilic moiety, making it reactive towards nucleophilic groups found in biological molecules such as the amine groups in proteins and DNA. nih.gov This reactivity forms the basis for a potential mechanism of action where this compound could form covalent adducts with cellular targets, leading to their inactivation or altered function. Aldehydes are known to contribute to cellular stress by reacting with proteins to form advanced glycation end-products (AGEs) and by causing protein cross-linking. nih.gov This chemical property suggests that if this compound were to accumulate within a cell, it could potentially induce cytotoxicity through non-specific covalent modification of essential proteins and enzymes.

In contrast, the aldoxime of Caerulomycin A is less reactive in this manner but is crucial for the potent biological activities observed for that molecule, including its ability to chelate metal ions like iron. nih.gov The 2,2'-bipyridine core, common to all caerulomycins, is a well-known metal-chelating scaffold. nih.gov While this compound retains this core, the electronic properties conferred by the C-6 aldehyde versus the C-6 aldoxime would alter the geometry and stability of any metal complexes formed, likely influencing its biological activity.

Phenotypic Correlation in the Producing Organism:

The most clearly defined "phenotypic effect" of this compound is its role as a biosynthetic precursor. It is produced by Streptomyces caeruleus and is subsequently converted into Caerulomycin A. cdnsciencepub.com The isolation of this compound from culture broths suggests that the enzymatic conversion to Caerulomycin A is not 100% efficient or that this compound may be released from the cell before conversion. cdnsciencepub.com

The conversion of the aldehyde in this compound to the aldoxime in Caerulomycin A is thought to be a terminal step in the biosynthetic pathway. cdnsciencepub.com This conversion represents a detoxification step for the producing organism, as the high reactivity of the aldehyde could be detrimental. The resulting aldoxime in Caerulomycin A is more stable and confers specific biological activities, such as potent immunosuppression and antifungal effects, which benefit the organism in its natural environment. nih.govnih.gov

Due to the limited specific research on this compound's independent biological effects, detailed data tables correlating its specific molecular targets with phenotypic outcomes in preclinical models are not available. The available information points to its primary role as a biosynthetic intermediate, with its chemical structure suggesting a potential for reactivity that is mitigated by its conversion to Caerulomycin A. Further research is required to isolate sufficient quantities of this compound and to perform the necessary preclinical studies to elucidate its specific molecular mechanisms and cellular effects.

Structure Activity Relationship Sar Studies of Caerulomycin E Analogues

Design and Synthesis of Caerulomycin E Derivatives for SAR Analysis

The synthesis of this compound and its analogues is crucial for conducting detailed SAR studies. The first total synthesis of this compound was a significant achievement, paving the way for the creation of various derivatives. acs.org Methodologies for these syntheses often involve sophisticated and controlled chemical reactions, starting from the core 2,2'-bipyridine (B1663995) structure. acs.orgresearchgate.net

Key synthetic strategies include the functionalization of the 2,2'-bipyridine scaffold through metalation and cross-coupling reactions. acs.orgresearchgate.net For instance, the functionalization at the C-6 position of the pyridine (B92270) ring can be accomplished by the metalation of 2,2'-bipyridine N-oxides. acs.orgresearchgate.net This approach has led to the development of key intermediates like 6-halo-4-methoxy-2,2'-bipyridines, which are versatile precursors for synthesizing not only this compound but also related natural products like Caerulomycin A and the collismycins. acs.orgresearchgate.net

An alternative synthetic route starts with a 6-pyridyl substituted pyranone, which is converted to a 4-hydroxybipyridine. researchgate.net Subsequent methylation and oxidation of the methyl side chain yield this compound. researchgate.net Another reported synthesis begins with the known 4-methoxy-2,2'-bipyridyl-1-oxide. cdnsciencepub.com The synthesis of novel alkyl ether analogues of this compound has also been reported, allowing for the exploration of the impact of different ether groups on biological activity. These synthetic advancements provide the necessary tools to generate a library of analogues for comprehensive SAR analysis. rsc.orgnih.gov

Impact of Core Bipyridine Modifications on Biological Activity

The 2,2'-bipyridine core is the defining feature of the caerulomycin family and plays a fundamental role in their biological profiles. researchgate.netfrontiersin.orgnih.gov Modifications to this central scaffold, including changes to the substituent patterns on the pyridine rings, have profound effects on activity.

The arrangement of substituents on the pyridine rings is a critical determinant of the biological activity of this compound analogues. In the broader family of caerulomycins and collismycins, one pyridine ring (Ring A) is typically di- or tri-substituted, while the other (Ring B) remains unmodified. researchgate.netnih.govmdpi.com This substitution pattern appears to be a conserved feature for bioactivity.

The nature and position of these substituents matter significantly. For example, the presence of electron-withdrawing groups at the C-2 position of the pyridine ring influences the electronic environment of the entire scaffold, as observed through changes in the nuclear magnetic resonance (NMR) spectra of the ring protons. cdnsciencepub.com The introduction of different functional groups, such as a carbonyl or an additional aromatic ring, allows for the fine-tuning of the molecule's properties. rsc.orgresearchgate.net In the related collismycins, a key distinction is the presence of a sulfur-containing group at the C-5 position of Ring A, highlighting how specific substitutions can lead to distinct classes of natural products. researchgate.net The steric and electronic properties of these substituents can directly impact the molecule's ability to interact with its biological targets. nih.gov

The 2,2'-bipyridine moiety is not merely a passive scaffold but an active component contributing to the biological effects of caerulomycins. researchgate.net This heterocyclic ring system is a well-known chelating agent for various metal ions. frontiersin.orgcdnsciencepub.com The ability of the caerulomycin family to bind heavy metals is thought to be linked to their antibiotic properties, a characteristic shared by the parent 2,2'-dipyridyl molecule itself, albeit at higher concentrations. cdnsciencepub.com

The 2,2'-bipyridine framework is a privileged structure found in numerous bioactive natural products, conferring activities that span from antimicrobial and cytotoxic to immunosuppressive and anti-inflammatory. researchgate.netresearchgate.netnih.gov Its inherent ability to coordinate with metal ions is often central to its function in biological systems, potentially by interfering with metalloenzyme activity or disrupting metal ion homeostasis. frontiersin.org Therefore, the integrity of the 2,2'-bipyridine core is considered essential for the characteristic biological profile of this compound and its relatives.

Substituent Effects on Pyridine Rings

Role of Functional Groups in this compound Activity

Beyond the core scaffold, the specific functional groups attached to the bipyridine rings—namely the aldoxime and methoxy (B1213986) groups—are crucial for modulating the potency and nature of this compound's biological activity.

The aldoxime group at the C-6 position is an uncommon feature in natural products but is considered a key contributor to the biological activity of caerulomycins. cdnsciencepub.com SAR studies have indicated that this oxime functionality is important for the antimicrobial properties of the molecule. researchgate.net The biosynthesis of this group involves a flavin-dependent monooxygenase, CrmH, underscoring its biological significance. rsc.orgnih.gov

The importance of the oxime is highlighted by studies on analogues where this group is modified. biorxiv.org The conversion of the aldoxime to a carboxylic acid or an amide group was found to preserve phytotoxic properties, which was attributed to the continued ability of these analogues to chelate iron. biorxiv.org However, the oxime group itself is well-established as being important for enhancing antibacterial activity. biorxiv.org The broader literature on medicinal chemistry supports the significant role of oxime and oxime ether moieties in improving the physicochemical and biological properties of diverse molecular scaffolds. nih.govmdpi.com

The methoxy group at the C-4 position of the substituted pyridine ring is another critical functional group that influences the activity of this compound. cdnsciencepub.com Its specific placement was confirmed through detailed NMR spectroscopic analysis. cdnsciencepub.com

The position of the methoxy group is vital. Studies on related caerulomycins, such as Caerulomycin B (3-hydroxy-4-methoxy) and Caerulomycin C (3,4-dimethoxy), which also possess the 6-E-aldoxime, show that modifications in this region of the molecule are tolerated and result in active compounds. researchgate.net This suggests that the electronic and steric effects of substituents at the C-3 and C-4 positions can be varied to modulate activity.

General studies on the effects of methoxy substituents on other aromatic systems provide insight into their potential role in this compound. For instance, in some systems, a para-methoxy group can enhance activity through its electron-donating mesomeric effect, while an ortho-methoxy group can reduce activity due to steric hindrance or unfavorable electronic interactions. nih.gov In other cases, the presence of a methoxy group has been directly linked to increased antimicrobial activity. The methoxy group in this compound likely plays a role in fine-tuning the electronic properties of the bipyridine system and its interaction with biological targets.

Influence of the Aldoxime Moiety

Conformational Analysis and Stereochemical Considerations in SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific orientations that are complementary to its biological target. For this compound, a natural product with a 3,4-dihydroxy-2,2'-bipyridine structure, conformational analysis and stereochemistry are critical determinants of its structure-activity relationship (SAR). acs.org

The hydroxyl groups at the C3 and C4 positions of this compound further influence its conformational properties. These substituents can engage in intramolecular hydrogen bonding, which can affect the rotational barrier around the C-C bond and potentially stabilize certain non-planar conformations. The specific spatial arrangement of these hydroxyl groups is paramount, as they can act as key hydrogen bond donors or acceptors within a protein's binding pocket.

While this compound itself is achiral, the introduction of different substituents in analogue design can create stereocenters or restricted rotation (atropisomerism), leading to stereoisomers. SAR studies on other classes of inhibitors have demonstrated that stereochemistry is often a decisive factor for biological activity. For instance, studies on certain enzyme inhibitors have shown that the E-stereoisomer of a double bond is critical for activity, with the corresponding Z-isomer being significantly less potent or inactive. nih.gov This principle underscores that the precise 3D arrangement of functional groups is essential for optimal interaction with a biological target. Therefore, any modification to the this compound scaffold must consider the resulting stereochemical and conformational outcomes, as these will profoundly impact the analogue's biological profile.

Table 1: Conceptual Illustration of 2,2'-Bipyridine Conformations and SAR Implications

| Conformation | Description | Potential SAR Implication |

| trans | The two pyridine rings are oriented 180° relative to each other, with nitrogen atoms on opposite sides. This is generally the most stable conformation for the free ligand. mdpi.com | May be the dominant conformation in physiological solution before target binding. A low energy barrier to rotation is needed to adopt the active cis form. |

| cis | The two pyridine rings are in the same plane with nitrogen atoms on the same side. This conformation is required for the molecule to act as a bidentate chelating agent. mdpi.com | Essential for activity against metalloenzymes or targets where metal chelation is the mechanism of action. Substituents that stabilize this form could enhance potency. |

| Non-planar | The pyridine rings are twisted out of plane relative to each other. | The actual binding conformation in a protein pocket is often non-planar. The specific dihedral angle is critical for fitting into the binding site and maximizing interactions. |

Computational Chemistry and SAR Modeling for this compound (e.g., QSAR, molecular docking)

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of compounds like this compound, guiding the design of more potent and selective analogues while reducing the need for extensive empirical synthesis and testing. Key methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. chemrevlett.com For this compound analogues, a QSAR model would correlate calculated molecular properties (descriptors) with experimentally determined inhibitory activity. These descriptors quantify various aspects of the molecule, including its lipophilic, electronic, and steric properties. chemrevlett.comresearchgate.net By analyzing a training set of analogues with known activities, a predictive model can be generated. This model can then be used to estimate the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates. Studies on other pyridine and bipyridine derivatives have successfully used QSAR to design new inhibitors. nih.govmdpi.com

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues

| Descriptor Class | Example Descriptor | Property Measured | Relevance to SAR |

| Lipophilic | LogP (Octanol-water partition coefficient) | Hydrophobicity | Influences membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule | Governs electrostatic and hydrogen bonding interactions. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric/Topological | Molecular Weight (MW) | Size and bulk of the molecule | Affects how the molecule fits into the binding site (steric hindrance). |

| Steric/Topological | Molecular Surface Area | The surface size of the molecule | Relates to the extent of possible interactions with the receptor surface. |

| 3D Descriptors | Radius of Gyration | Compactness of the molecular shape | Defines the overall 3D shape and its complementarity to the binding pocket. |

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. dovepress.com This technique allows for the visualization of plausible binding modes and the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and metal coordination. For this compound and its analogues, docking studies can elucidate how the 2,2'-bipyridine core and its substituents fit into the active site of a target enzyme or receptor.

Docking studies on various 2,2'-bipyridine derivatives have revealed their ability to bind to diverse protein targets, including kinases and metalloproteins. dovepress.comurfu.ru For example, in a study of bipyridine derivatives targeting the proteins AKT and BRAF, docking revealed that favorable binding was achieved through a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. dovepress.com The calculated binding energy from such studies serves as an estimate of binding affinity, helping to rank different analogues. For this compound, the dihydroxy-bipyridine scaffold could be docked into a target's active site to predict key interactions. The hydroxyl groups at positions 3 and 4 would likely be identified as critical for forming specific hydrogen bonds, while the bipyridine rings could engage in π-π stacking or hydrophobic interactions.

Table 3: Example of Molecular Docking Results for 2,2'-Bipyridine Derivatives against Protein Kinase AKT

| Compound | Binding Energy (kcal/mol) | Interacting Residues (via Hydrogen Bonds) | Interacting Residues (via Hydrophobic Interactions) |

| NPS1 | -9.2 | LYS-179, GLU-278 | VAL-164, ALA-177, LEU-181, THR-291, PHE-293 |

| NPS2 | -8.7 | LYS-179 | VAL-164, ALA-177, LEU-181, PHE-293, PHE-438 |

| NPS5 | -9.5 | THR-291, ASP-292 | VAL-164, LYS-179, GLU-198, PHE-293, PHE-438 |

| NPS6 | -9.3 | LYS-179, THR-291 | VAL-164, LEU-181, GLU-198, PHE-293, PHE-438 |

| Data derived from a molecular docking study of novel 2,2'-Bipyridine derivatives (NPS1, NPS2, NPS5, NPS6) against the AKT protein (PDB: 6HHF). dovepress.com |

Advanced Analytical and Spectroscopic Characterization in Caerulomycin E Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of natural products like Caerulomycin E, offering exceptional mass accuracy and the ability to resolve complex mixtures. thermofisher.com This technique is fundamental to metabolomics, the comprehensive study of small molecules within a biological system. thermofisher.comanimbiosci.org The high resolving power of HRMS, often at the 1–3 ppm level, allows for the accurate determination of elemental compositions and aids in the structural characterization of novel compounds. thermofisher.com

In the context of this compound research, HRMS coupled with techniques like liquid chromatography (LC-HRMS) enables the untargeted analysis of metabolites from producing organisms, such as Streptomyces species. animbiosci.organimbiosci.org This approach facilitates the identification of known caerulomycins and the discovery of new derivatives by providing precise mass measurements of precursor and fragment ions. nih.gov For instance, techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap-based mass spectrometry are commonly employed in metabolomics studies due to their high sensitivity and accuracy. thermofisher.com The ability to perform multiple-stage mass spectrometry (MS/MS) experiments further assists in the confident identification of metabolites by generating detailed fragmentation patterns. thermofisher.com

Table 1: Application of High-Resolution Mass Spectrometry in Metabolomics

| Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| LC-HRMS | Untargeted profiling of metabolites from Streptomyces cultures to identify this compound and related analogs. animbiosci.organimbiosci.org | High throughput, high mass accuracy, and ability to separate complex mixtures prior to MS analysis. animbiosci.org |

| FT-ICR-MS | Precise mass determination for elemental composition analysis of novel caerulomycin compounds. thermofisher.com | Highest mass resolution and accuracy, enabling confident molecular formula assignment. thermofisher.com |

| Orbitrap-MS | Widely used for both targeted and untargeted metabolomics to study the biosynthesis of caerulomycins. thermofisher.com | High sensitivity, fast acquisition rates, and robust performance. thermofisher.com |

| MS/MS Fragmentation | Structural elucidation of this compound by analyzing fragmentation patterns to identify key structural motifs. nih.gov | Provides detailed structural information for confident metabolite identification. thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. wikipedia.orgebsco.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for assigning the complex structure of this compound and its analogs.

¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu This is crucial for establishing spin systems within the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is vital for connecting different structural fragments of the molecule. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the stereochemistry and conformation of the molecule. princeton.edursc.org

The combined interpretation of these spectra allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural determination of compounds like this compound. rsc.org

Table 2: Common 2D NMR Experiments in this compound Structural Analysis

| Experiment | Information Gained | Application Example |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds (J-coupling). princeton.edusdsu.edu | Establishing the connectivity of protons within the pyridine (B92270) rings of the caerulomycin scaffold. rsc.org |

| HSQC | Direct ¹H-¹³C one-bond correlations. princeton.edusdsu.edu | Assigning specific protons to their directly attached carbon atoms. rsc.org |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds). princeton.edusdsu.edu | Connecting the two bipyridine rings and assigning the positions of substituents. rsc.org |

| NOESY | ¹H-¹H correlations through space (Nuclear Overhauser Effect). princeton.edu | Determining the relative stereochemistry and conformation of the molecule. rsc.org |